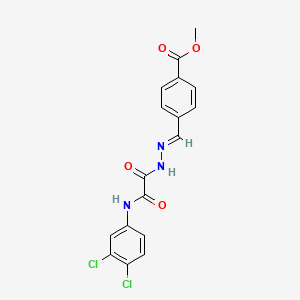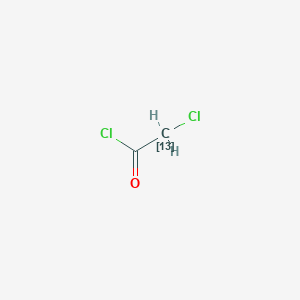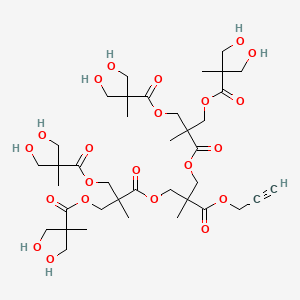
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C17H13Cl2N3O4 and a molecular weight of 394.217 This compound is known for its unique chemical structure, which includes a dichloroanilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-((2,3-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((2,5-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((4-chloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific substitution pattern on the anilino group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
357267-31-3 |
|---|---|
Fórmula molecular |
C17H13Cl2N3O4 |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(25)11-4-2-10(3-5-11)9-20-22-16(24)15(23)21-12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,21,23)(H,22,24)/b20-9+ |
Clave InChI |
GKLZDDFETDDZGX-AWQFTUOYSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)

